molecular formula C11H17Cl2FN2 B2532269 (R)-1-(3-Fluorobenzyl)pyrrolidin-3-aminehydrochloride CAS No. 876162-17-3

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-aminehydrochloride

Cat. No.: B2532269
CAS No.: 876162-17-3
M. Wt: 267.17
InChI Key: VVEMQTUYEIOTKR-NVJADKKVSA-N
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Description

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride is a chiral pyrrolidine derivative featuring a fluorinated benzyl substituent. Its enantiomeric purity and fluorine substitution enhance metabolic stability and blood-brain barrier permeability, making it a critical scaffold in neuropharmacology.

Properties

IUPAC Name

(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEMQTUYEIOTKR-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=CC=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluorobenzyl)pyrrolidin-3-aminehydrochloride typically involves the reaction of ®-3-aminopyrrolidine with 3-fluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Fluorobenzyl)pyrrolidin-3-aminehydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluorobenzyl)pyrrolidin-3-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride involves several steps, often starting from readily available precursors. The compound serves as an important building block in the synthesis of more complex molecules due to its unique structural features, including the pyrrolidine ring and the fluorobenzyl substituent.

Table 1: Synthetic Routes for (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride

StepReactantsConditionsYield (%)
1Pyrrolidine + 3-Fluorobenzyl bromideBase, solvent70-85
2Resulting amine + HClAqueous solution90-95

The compound can also be modified to enhance its biological activity or metabolic stability. For instance, replacing certain functional groups can lead to derivatives with improved selectivity for specific biological targets.

Biological Activities

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride has been investigated for its interactions with various biological systems, particularly in relation to neurotransmitter receptors.

Neurotransmitter Receptor Modulation

Research indicates that compounds with a similar structure can act as agonists or antagonists at serotonin receptors (5-HT receptors), which are crucial in regulating mood and behavior. The introduction of the pyrrolidine moiety is believed to enhance binding affinity and selectivity.

Table 2: Binding Affinity of Related Compounds

CompoundTarget ReceptorBinding Affinity (Ki)
Compound A5-HT2A7.5 nM
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride5-HT7>10 nM
Compound BD25.0 nM

Therapeutic Potential

Given its pharmacological properties, (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride is being explored for potential therapeutic applications:

Treatment of Neurological Disorders

Due to its interaction with serotonin receptors, this compound may hold promise in treating conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter systems can provide a basis for developing new antidepressants.

Anticancer Activity

Emerging studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

Table 3: Anticancer Activity of Selected Derivatives

CompoundCancer Cell LineIC50 (µM)
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochlorideHeLa15
Compound CPC310

Mechanism of Action

The mechanism of action of ®-1-(3-Fluorobenzyl)pyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of receptor activity and subsequent physiological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physicochemical properties of (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride with its analogs:

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Functional Groups
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride - 3-Fluorobenzyl C11H15ClFN2 237.70 (est.) 95.0 (typical) Fluorinated benzyl, chiral pyrrolidine
(R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride - 4-Fluoro-2-nitrophenyl C10H12ClFN3O2 261.68 95.0 Nitro, fluorophenyl
(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride 1286208-46-5 Cyclopentylmethyl C10H22Cl2N2 241.20 - Aliphatic substituent
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride 1461705-18-9 2-Fluorobenzoyl C11H14ClFN2O 244.70 - Benzoyl, fluorine
(R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride 1365936-54-4 Pyrimidin-4-yl C8H14Cl2N4 249.14 - Heteroaromatic substituent

Key Observations :

  • Fluorine Position : The 3-fluorobenzyl group in the target compound optimizes steric and electronic interactions with receptor pockets compared to 2-fluorobenzoyl () or nitro-substituted derivatives ().
  • Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher solubility in aqueous media than monohydrochlorides.
  • Substituent Effects : Aliphatic groups (e.g., cyclopentylmethyl in ) reduce aromatic interactions but may improve lipophilicity.

Pharmacological Activity

  • The fluorine atom in the target compound likely enhances binding affinity and selectivity over chlorinated analogs .
  • Nitro-Substituted Analogs : Compounds like (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride (CAS 1233859-97-6, ) may act as intermediates for further functionalization (e.g., reduction to amines) but could exhibit higher toxicity due to nitro groups .

Biological Activity

(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluorobenzyl group, which is significant for its biological activity. The presence of the fluorine atom can enhance lipophilicity and influence receptor binding affinity.

The biological activity of (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride is believed to involve several mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), which can modulate various physiological responses.
  • Enzyme Inhibition : It may inhibit specific enzymes that play critical roles in metabolic pathways, potentially leading to altered cellular functions.
  • Neurotransmitter Modulation : The compound could influence the uptake and release of neurotransmitters, affecting mood and cognitive functions.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of pyrrolidine derivatives can significantly impact their biological activity. The incorporation of a trifluoromethyl group, for instance, has been shown to enhance potency against certain targets by increasing binding affinity and selectivity .

CompoundActivityReference
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochlorideModerate inhibition of serotonin uptake
Related pyrrolidine derivativesVaried potency in enzyme inhibition

Case Studies

  • Antidepressant Activity : A study explored the effects of (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant agent.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that it could reduce neuronal apoptosis and improve cognitive function through modulation of neuroinflammatory pathways.

Research Findings

Recent studies have highlighted the compound's potential applications in treating various CNS disorders. Its ability to modulate neurotransmitter systems suggests it could be developed into therapeutic agents for conditions such as anxiety, depression, and schizophrenia.

Pharmacokinetics

The pharmacokinetic profile indicates that (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride has favorable absorption characteristics, with a moderate half-life allowing for sustained therapeutic effects. This profile is essential for developing dosing regimens in clinical settings.

Q & A

Basic Research Question

  • X-Ray Powder Diffraction (XRPD) : Provides crystallinity data and polymorph identification. Peaks at 2θ = 8.7°, 12.3°, and 17.5° are characteristic of the hydrochloride salt form .
  • NMR Spectroscopy : Key signals include δ 7.4–7.2 ppm (aromatic protons from the 3-fluorobenzyl group) and δ 3.8–3.5 ppm (pyrrolidine ring protons). ¹⁹F NMR confirms fluorine substitution at δ -110 to -115 ppm .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water for purity analysis. Monitor for byproducts like dehalogenated intermediates .

How can researchers resolve contradictions in reported receptor binding affinities?

Advanced Research Question
Discrepancies may arise from assay conditions or compound stability. Strategies include:

  • Buffer Optimization : Use ammonium acetate (pH 6.5) to stabilize the compound during kinetic assays .
  • Control for Degradation : Test stability under assay conditions (e.g., 37°C, 24 hrs). If degradation exceeds 5%, pre-incubate the compound or adjust buffer ionic strength .
  • Orthogonal Assays : Compare SPR (surface plasmon resonance) with fluorescence polarization to validate binding kinetics .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse with water for ≥15 minutes .
  • Ventilation : Perform reactions in a fume hood to prevent inhalation of vapors.
  • Storage : Keep in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent hygroscopic degradation .

What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Catalyst Loading : Asymmetric hydrogenation requires precise control of catalyst (e.g., Ru-BINAP) stoichiometry. Excess catalyst may lead to racemization .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Use chiral resolving agents (e.g., tartaric acid) during recrystallization to enhance enantiomeric excess (ee > 99%) .
  • Process Analytics : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor ee in real-time during large-scale reactions .

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